molecular formula C12H13NO9 B1599087 p-Nitrophenyl-beta-D-glucuronide CAS No. 39031-76-0

p-Nitrophenyl-beta-D-glucuronide

Cat. No.: B1599087
CAS No.: 39031-76-0
M. Wt: 315.23 g/mol
InChI Key: QSUILVWOWLUOEU-UHFFFAOYSA-N
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Description

p-Nitrophenyl-beta-D-glucuronide: is a chromogenic substrate commonly used in biochemical assays to detect the activity of beta-glucuronidase enzymes. This compound is particularly valuable in microbiology and molecular biology for its ability to produce a colorimetric change upon enzymatic cleavage, making it a useful tool for various diagnostic and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl-beta-D-glucuronide typically involves the glycosylation of p-nitrophenol with a glucuronic acid derivative. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The process generally requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize efficiency and minimize costs. The use of bioreactors and continuous flow systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenyl-beta-D-glucuronide primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase enzymes. This hydrolysis results in the cleavage of the glycosidic bond, releasing p-nitrophenol and glucuronic acid .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of beta-glucuronidase and is conducted under mild conditions, such as neutral pH and moderate temperatures. The reaction can be monitored spectrophotometrically by measuring the absorbance of the released p-nitrophenol at 402-410 nm .

Major Products: The primary products of the hydrolysis reaction are p-nitrophenol and glucuronic acid. p-Nitrophenol is a yellow compound that can be easily detected and quantified, making it useful for various analytical applications .

Scientific Research Applications

Chemistry: In chemistry, p-Nitrophenyl-beta-D-glucuronide is used as a substrate to study the kinetics and mechanisms of beta-glucuronidase enzymes. It serves as a model compound to investigate enzyme-substrate interactions and to develop inhibitors for therapeutic purposes .

Biology: In biological research, this compound is employed to detect and quantify beta-glucuronidase activity in various biological samples, including tissues, cells, and bodily fluids. It is also used in microbiology to identify and differentiate bacterial species based on their enzymatic activity .

Medicine: In medical diagnostics, this compound is used in assays to detect beta-glucuronidase activity in clinical samples. This can aid in the diagnosis of diseases associated with altered enzyme activity, such as certain metabolic disorders and infections .

Industry: In the food and water industry, this compound is used to monitor contamination by beta-glucuronidase-producing bacteria, such as Escherichia coli. Its chromogenic properties make it a valuable tool for ensuring the safety and quality of food and water supplies .

Mechanism of Action

Mechanism: The mechanism of action of p-Nitrophenyl-beta-D-glucuronide involves its hydrolysis by beta-glucuronidase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, resulting in the release of p-nitrophenol and glucuronic acid .

Molecular Targets and Pathways: The primary molecular target of this compound is the beta-glucuronidase enzyme. This enzyme is involved in the hydrolysis of glucuronides, which are conjugated metabolites of various endogenous and exogenous compounds. The hydrolysis reaction facilitates the release and subsequent excretion or reabsorption of these metabolites .

Comparison with Similar Compounds

Uniqueness: p-Nitrophenyl-beta-D-glucuronide is unique due to its specific interaction with beta-glucuronidase and its ability to produce a distinct yellow color upon hydrolysis. This makes it particularly useful for visual and spectrophotometric assays, providing a straightforward and reliable method for detecting enzyme activity .

Properties

IUPAC Name

3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUILVWOWLUOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391117
Record name p-Nitrophenyl-beta-D-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39031-76-0
Record name p-Nitrophenyl-beta-D-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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